molecular formula C16H14ClN3S2 B14251109 4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine CAS No. 365430-89-3

4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine

Cat. No.: B14251109
CAS No.: 365430-89-3
M. Wt: 347.9 g/mol
InChI Key: LTJNWEJMAODPTK-UHFFFAOYSA-N
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Description

4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a chlorophenyl derivative with a thioamide under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.

    Methylsulfanyl Group Addition: The methylsulfanyl group is added via a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl Methyl Sulfide: Similar in structure but lacks the thiazole and pyridine rings.

    N-[(3-chlorophenyl)methyl]-4-(methylsulfanyl)aniline: Contains a similar chlorophenyl and methylsulfanyl group but differs in the overall structure.

Uniqueness

4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine is unique due to the presence of both thiazole and pyridine rings, which can enhance its binding affinity and specificity in various applications compared to simpler analogs.

Properties

CAS No.

365430-89-3

Molecular Formula

C16H14ClN3S2

Molecular Weight

347.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)-2-(methylsulfanylmethyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C16H14ClN3S2/c1-21-9-14-20-15(10-3-2-4-12(17)7-10)16(22-14)11-5-6-19-13(18)8-11/h2-8H,9H2,1H3,(H2,18,19)

InChI Key

LTJNWEJMAODPTK-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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